Methyl 2-(methylamino)-2-phenylacetate hydrochloride
Description
Methyl 2-(methylamino)-2-phenylacetate hydrochloride (CAS: 15028-40-7) is an organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It is a hydrochloride salt of a methyl ester derivative featuring a phenyl group and a methylamino substituent at the α-carbon of the acetate backbone. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the production of neurologically active agents and antibacterial drugs .
Properties
IUPAC Name |
methyl 2-(methylamino)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13-2)8-6-4-3-5-7-8;/h3-7,9,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTWYNUEOBWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-2-phenylacetate hydrochloride typically involves the reaction of methyl phenylacetate with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methylamino)-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(methylamino)-2-phenylacetate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its structural similarity to naturally occurring amino acids allows it to interact effectively with biological systems. Some key applications include:
- Neuropharmacology : Preliminary studies indicate that this compound may cross the blood-brain barrier, suggesting potential therapeutic effects on the central nervous system .
- Drug Development : It is utilized in developing drugs targeting various neurological disorders due to its ability to modify neurochemical pathways.
Organic Synthesis
This compound is frequently employed as an intermediate in organic synthesis processes. Its unique methylamino substitution enhances its reactivity and solubility compared to similar compounds, making it a valuable building block for synthesizing more complex molecules .
Case Studies and Research Findings
Recent studies have explored the potential neuropharmacological effects of this compound. For instance:
- Study on Blood-Brain Barrier Penetration : Research has indicated that this compound can effectively penetrate the blood-brain barrier, leading to significant implications for treating central nervous system disorders.
- Synthesis of Novel Derivatives : Investigations have focused on synthesizing novel derivatives of this compound to enhance its efficacy and reduce side effects in therapeutic applications.
These studies underscore the compound's potential as a versatile agent in drug development and organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The exact molecular pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Melting Point : 220–223°C
- Solubility: Soluble in polar solvents like methanol and water, with stock solutions typically prepared at 10 mM concentrations .
- Structural Features : The α-carbon is chiral, enabling enantiomeric forms (e.g., the (R)-isomer, Ref: 10-F615750) critical for stereoselective synthesis .
Comparison with Structurally Similar Compounds
The structural analogs of Methyl 2-(methylamino)-2-phenylacetate hydrochloride differ primarily in substituents on the phenyl ring or modifications to the amino/ester groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural Modifications and Their Impacts
Chlorinated Derivatives: Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (CAS: 141109-13-9) introduces a chlorine atom at the phenyl ring’s ortho position, increasing steric hindrance and electron-withdrawing effects. This modification enhances stability in acidic conditions, making it suitable for synthesizing antibiotics like chloramphenicol analogs . Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl further increases lipophilicity, favoring blood-brain barrier penetration for central nervous system (CNS) drug candidates .
Methoxy-Substituted Analogs: The methoxy group in Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate HCl (CAS: 1955514-93-8) improves aqueous solubility, which is advantageous for formulations requiring higher bioavailability .
Heterocyclic Variants: Substitution with a bromothiophene moiety (e.g., Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate HCl) introduces aromatic heterocyclic character, broadening reactivity in cross-coupling reactions for antiviral or anticancer agents .
Biological Activity
Methyl 2-(methylamino)-2-phenylacetate hydrochloride is a hydrochloride salt of a methyl ester derivative of phenylglycine, with the chemical formula and a molecular weight of approximately 201.65 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural components of this compound include:
- Methylamino Group : This functional group is known for its ability to participate in various chemical reactions.
- Phenylacetate Moiety : This part of the molecule contributes to its biological interactions and solubility properties.
The compound is characterized by high solubility in water, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can act as a precursor to active pharmaceutical ingredients, undergoing metabolic transformations that enhance its efficacy. The exact pathways and targets are influenced by the biological context in which the compound is applied.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Neuropharmacological Potential : Preliminary studies suggest that this compound may cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders. Its structural similarity to naturally occurring amino acids enhances its ability to interact with neurotransmitter systems .
- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways. This aspect underscores its importance in drug development.
Table 1: Summary of Biological Activities
Notable Research Findings
- Neuropharmacological Studies : Research has shown that derivatives of methyl phenylacetate can influence neurotransmitter uptake, suggesting a role in modulating synaptic transmission .
- Chemical Reactivity : The compound has been observed to undergo oxidation and reduction reactions, enabling further modifications that can enhance its biological properties.
- Pharmaceutical Applications : Investigations into the synthesis pathways have revealed that this compound can facilitate the production of compounds with significant therapeutic effects, particularly in treating mood disorders and anxiety .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(methylamino)-2-phenylacetate hydrochloride with high purity?
- Methodological Answer : Synthesis often involves nucleophilic substitution or reductive amination of precursor esters. For example, tert-Butyl 2-(methylamino)acetate hydrochloride (CAS 136088-69-2) is synthesized via HCl-mediated salt formation in dimethylsulfoxide, followed by freeze-drying and crystallization in 2-butanone/heptane . For the target compound, analogous protocols may require pH-controlled reactions to prevent racemization, with purity monitored via LCMS (e.g., m/z detection) and HPLC (retention time <1.2 minutes under SMD-TFA05 conditions) .
Q. How can structural characterization of this compound be optimized?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the methyl ester and phenylacetate backbone, supported by FT-IR for amine and carbonyl functional groups. LCMS (e.g., m/z ~200–250 [M+H]⁺) and X-ray crystallography (if crystalline) are critical for resolving stereochemical ambiguities, particularly at the α-carbon . Reference standards like D-(-)-2-Phenylglycine methyl ester hydrochloride (CAS 19883-41-1) can aid in comparative analysis .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility of the ester group. Store at 2–8°C in inert atmospheres (argon/nitrogen) to minimize degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like phenylacetic acid derivatives .
Advanced Research Questions
Q. How do reaction kinetics and solvent polarity influence the stereoselective synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of methylamine but may increase racemization. Kinetic studies using stopped-flow techniques paired with chiral HPLC (e.g., Chiralpak® columns) can optimize enantiomeric excess (ee). For example, cyclopentane/cyclobutane analogs show ee >95% under nitrogen atmospheres with pyridine hydrochloride as a catalyst .
Q. What analytical strategies resolve contradictions in LCMS/HPLC data for structurally similar impurities?
- Methodological Answer : Co-eluting impurities (e.g., ethyl ester analogs) require high-resolution LCMS (Q-TOF) and tandem MS/MS fragmentation. For instance, ethyl 2-amino-2-phenylacetate hydrochloride (CAS 879-48-1) differs by m/z +14 (ethyl vs. methyl), necessitating isotopic pattern analysis . Advanced peak deconvolution software (e.g., MassHunter) can separate overlapping signals in complex matrices .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of homologous targets (e.g., aminopeptidases) can identify binding affinities. For analogs like 7-hydroxy-3-methyl-8-[(methylamino)methyl]-2-phenyl-4H-chromen-4-one hydrochloride (CAS 67238-82-8), hydrogen bonding with catalytic residues is critical for activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
- Methodological Answer : Continuous flow reactors reduce batch-to-batch variability. For cyclobutane derivatives, scaling from 0.1 mmol to 1 mol requires precise temperature control (20–25°C) and in-line PAT tools (e.g., ReactIR) to monitor intermediate stability. Crystallization additives (e.g., heptane) improve yield (>80%) without compromising ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
